Home > Products > Building Blocks P14393 > 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline - 1203686-06-9

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-1475712
CAS Number: 1203686-06-9
Molecular Formula: C11H14BrN
Molecular Weight: 240.144
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

α,β-Dimethylphenylalanine

    Compound Description: α,β-Dimethylphenylalanine is a non-natural amino acid featuring two methyl substituents at the β-carbon adjacent to the phenyl ring. It exists as four diastereoisomers. This compound is studied for its potential use as a building block for the controlled design of peptides and proteins. []

    Relevance: This compound shares the core phenylalanine structure with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The variations lie in the dimethyl substitution pattern on the side chain and the presence of a bromine atom and a tetrahydroisoquinoline ring in the target compound. []

α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

    Compound Description: α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is another non-natural amino acid. It possesses two methyl groups at the β-position relative to the carboxylic acid group, similar to the previous compound, but incorporates a tetrahydroisoquinoline moiety. This compound also exists as four diastereoisomers, each influencing peptide structure differently. []

    Relevance: This compound shares the tetrahydroisoquinoline ring system with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 3-position and the dimethyl substitution at the α,β-position distinguishes it from the target compound, which has a bromine at the 6-position and dimethyl substitution at the 4-position. []

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative with methyl groups substituted at the 1 and 3 positions. This compound is known to induce Parkinson-like syndrome. All four stereoisomers have been synthesized and studied for their conformational properties. []

    Relevance: This compound shares the core tetrahydroisoquinoline structure with 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The main differences are the positions of the methyl groups (1,3 versus 4,4) and the presence of a bromine atom in the target compound. []

6-Bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: 6-Bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline is synthesized from 3-bromophenylethylamine. It shares a similar structure to the target compound but has a methylsulfonyl group attached to the nitrogen atom at position 2. []

    Relevance: This compound is structurally very similar to 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. They share the same core structure with a bromine at position 6, but differ in the substitution at the nitrogen. 6-Bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline has a methylsulfonyl group at the nitrogen, while the target compound has two methyl groups at position 4. []

(1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl- 1,2,3,4-tetrahydroisoquinoline Hydrobromide

    Compound Description: (1S,3S)-2-Benzyl-6-hydroxy-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrobromide is a specific stereoisomer of a substituted tetrahydroisoquinoline derivative. The compound has a benzyl group at position 2, a hydroxyl group at position 6, and methoxy group at position 8, and methyl groups at positions 1 and 3. Its crystal structure has been studied. []

    Relevance: This compound belongs to the tetrahydroisoquinoline family, like 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. While it shares the core structure, it differs significantly in the substitution pattern, with a benzyl, a hydroxyl, and a methoxy group, compared to the bromine and dimethyl substituents in the target compound. []

Overview

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound classified as a tetrahydroisoquinoline. This compound features a bromine atom at the 6th position and two methyl groups at the 4th position of the isoquinoline structure. Its molecular formula is C11H15BrC_{11}H_{15}Br with a molecular weight of approximately 245.15 g/mol. The compound is primarily used in scientific research due to its unique chemical properties and potential biological activities.

Source and Classification

This compound falls under the category of tetrahydroisoquinolines, which are bicyclic compounds consisting of a benzene ring fused to a piperidine ring. Tetrahydroisoquinolines are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The presence of the bromine atom and dimethyl groups contributes to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves bromination reactions. The most common methods include:

  • Bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: This can be achieved using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is generally performed in an inert atmosphere to minimize side reactions.
  • Industrial Production: In industrial settings, large-scale bromination processes are optimized for yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency.

Technical Details

The reaction conditions typically involve:

  • Temperature control to ensure optimal reactivity.
  • Use of solvents that facilitate the reaction while preventing unwanted interactions.
  • Monitoring the reaction progress through techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C11H15BrC_{11}H_{15}Br
  • Molecular Weight: 245.15 g/mol
  • CAS Number: 1203686-06-9
    These parameters indicate its composition and provide insight into its potential interactions with other molecules.
Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
  • Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles such as amines or thiols under suitable conditions.

Technical Details

The reactivity of the compound is influenced by the presence of the bromine atom which acts as a good leaving group in substitution reactions. Additionally, the steric hindrance from the dimethyl groups affects the rate and outcome of these reactions.

Mechanism of Action

The mechanism of action for 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within biological systems. Key aspects include:

  • Biological Activity: The compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems. It has been identified as an inhibitor of certain cytochrome P450 enzymes (notably CYP2D6), impacting drug metabolism significantly.

Data

Research indicates that this compound interacts with various biomolecules leading to physiological effects that warrant further investigation into its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Some physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: The hydrochloride salt form enhances solubility in water.

Chemical Properties

Key chemical properties involve:

  • Reactivity: Primarily undergoes nucleophilic substitution due to the presence of the bromine atom.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods employed .

Applications

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its therapeutic applications for various diseases.
  • Industry: Utilized in developing new materials and chemical processes due to its unique reactivity profile .
Introduction to 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Structural Characterization and Nomenclature

The compound exhibits the molecular formula C₁₁H₁₄BrN for its free base form, with a molecular weight of 240.14 g/mol. Its hydrochloride derivative increases the molecular weight to 276.60 g/mol due to the addition of HCl [1] [3]. Systematic naming identifies the scaffold as 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with the numbering system assigning position 1 to the nitrogen atom. Alternative naming conventions may refer to it as 6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflecting the same core structure [1].

Table 1: Structural Identifiers of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Identifier TypeValue
Systematic Name6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS Number (Free Base)Not Available
CAS Number (HCl Salt)1203684-61-0 [3] [4]
Molecular FormulaC₁₁H₁₄BrN
SMILESCC1(CNCC2=C1C=C(C=C2)Br)C [1]
InChIKeyXUBWHPFDYPZSEV-UHFFFAOYSA-N [1]
Hydrogen Bond Donors1 (free base), 2 (HCl salt)
Hydrogen Bond Acceptors1

Spectroscopic characterization reveals distinctive features: The aromatic protons adjacent to the bromine substituent exhibit characteristic downfield chemical shifts in ¹H NMR spectroscopy, while the geminal dimethyl groups appear as a singlet resonance. Mass spectrometry typically shows a [M+H]+ peak at m/z 240.03824 with a predicted collision cross-section of 145.8 Ų [1]. X-ray crystallographic analysis would likely confirm the chair conformation of the saturated ring and the nearly perpendicular orientation between the alicyclic and aromatic rings, though such data remains unreported in the available literature.

Historical Context in Isoquinoline Chemistry

The development of tetrahydroisoquinoline chemistry spans over a century, with early investigations focused on naturally occurring alkaloids like papaverine and morphine. The specific 4,4-disubstituted derivatives emerged more recently as synthetic targets when researchers recognized the conformational restraint imparted by quaternary centers could enhance biological activity profiles. The incorporation of bromine at the C6 position became strategically important with the advent of transition metal-catalyzed coupling reactions in the late 20th century, enabling efficient derivatization of this halogenated scaffold [8].

Synthetic methodologies have evolved significantly:

  • Early approaches relied on Bischler-Napieralski cyclodehydration followed by reduction, which often yielded mixtures of regioisomers when applied to brominated precursors
  • Modern catalytic systems have dramatically improved efficiency and selectivity. Zinc chloride (10 mol%) accelerates bromination rates by 3.2-fold through NBS polarization, achieving 82% yield with >99% C6 selectivity [8]
  • Continuous-flow reactors now achieve 89% conversion with 98% purity by maintaining precise temperature control (-5°C to 5°C) and residence times (120 seconds) [8]

Table 2: Evolution of Synthetic Methods for Brominated Tetrahydroisoquinolines

Synthetic EraKey MethodologyLimitationsAdvances
Pre-1980sBischler-Napieralski cyclizationLow regioselectivity, harsh conditionsBasic scaffold accessibility
1980s-2000sPalladium-catalyzed couplingsLimited by cost and catalyst stabilityEnabled diverse C6 functionalization
2010s-PresentCatalytic Povarov cycloadditionsCompeting side reactionsImproved regiocontrol and step economy

The Povarov cycloaddition represents a particularly significant advancement, with Lewis acid catalysts like aluminum chloride (AlCl₃) enabling efficient construction of the tetrahydroisoquinoline core. Multi-component variants provide superior step economy, achieving 58% yield for 6-bromo-4-methyl derivatives when optimized stoichiometry (1:1.2:1.5) is employed [8]. These developments have positioned halogenated tetrahydroisoquinolines as privileged intermediates for pharmaceutical discovery programs.

Significance in Medicinal Chemistry and Drug Discovery

The 6-bromo-4,4-dimethyltetrahydroisoquinoline scaffold serves as a versatile pharmacophore in central nervous system (CNS) drug discovery due to its structural similarity to endogenous neurotransmitters. The dimethyl substitution pattern enhances blood-brain barrier permeability by increasing lipophilicity while maintaining appropriate molecular weight parameters (<350 g/mol). Specific applications include:

  • Dopamine receptor modulators: The isoquinoline core mimics dopamine's phenyl-ethylamine motif, with bromine enabling Suzuki coupling to introduce pharmacophore extensions [6]
  • Antimicrobial agents: Quaternary derivatives exhibit potent activity against Gram-positive pathogens by disrupting membrane integrity [4]
  • Kinase inhibitors: The scaffold serves as a hinge-binding element in ATP-binding pockets when functionalized at C6 with heteroaryl groups [8]

The bromine atom enables critical structure-activity relationship exploration through cross-coupling reactions:

  • Suzuki-Miyaura couplings install aromatic systems to enhance target affinity
  • Buchwald-Hartwig aminations introduce amine-containing side chains
  • Sonogashira reactions incorporate alkynyl linkers for fragment-based drug design

Pharmaceutical companies increasingly utilize this scaffold in lead optimization due to its favourable physicochemical properties: Calculated logP values (~2.8) align with Lipinski's criteria, and the rigid structure reduces entropic penalties upon target binding. While specific clinical candidates remain proprietary, patents from major pharmaceutical firms frequently cite 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a key intermediate in novel therapeutic agents targeting neurological disorders and infectious diseases [2] [4].

Table 3: Research Applications of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Therapeutic AreaDerivatization StrategyBiological TargetAdvantage of Scaffold
CNS DisordersC6 Suzuki coupling to biphenyl systemsDopamine D3 receptorEnhanced receptor subtype selectivity
Antibacterial AgentsN-alkylation with cationic chainsBacterial membranesImproved penetration in Gram-positive bacteria
Anticancer TherapiesC6 Sonogashira coupling to kinase bindersCDK4/6 kinasesOptimal kinase hinge-binding geometry

The hydrogen bond acceptor count (1) and donor count (2 for HCl salt) contribute to favorable solubility profiles in physiological media. Furthermore, the scaffold's moderate molecular weight (240.14 g/mol for free base) enables efficient derivatization while maintaining drug-like properties according to the "rule of five" [1]. These attributes collectively establish 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a privileged building block in modern medicinal chemistry.

Compounds Mentioned

Properties

CAS Number

1203686-06-9

Product Name

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline

Molecular Formula

C11H14BrN

Molecular Weight

240.144

InChI

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3

InChI Key

XUBWHPFDYPZSEV-UHFFFAOYSA-N

SMILES

CC1(CNCC2=C1C=C(C=C2)Br)C

Synonyms

6-broMo-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.